![molecular formula C20H19ClO3 B5777160 7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5777160.png)
7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is a chemical compound that belongs to the family of flavonoids. It is also known as flavokawain B and is found in the kava plant. The kava plant is native to the Pacific Islands and has been used for centuries in traditional medicine and cultural ceremonies. Flavokawain B has gained attention in recent years due to its potential therapeutic properties, particularly in the field of cancer research.
作用機序
The exact mechanism of action of flavokawain B is not fully understood, but it is believed to act through several pathways. One proposed mechanism involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. Flavokawain B has also been shown to activate the p38 MAPK pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Flavokawain B has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9, which are enzymes involved in programmed cell death. Flavokawain B has also been shown to inhibit the expression of various proteins involved in cancer cell growth and survival, such as Bcl-2 and survivin. Additionally, flavokawain B has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using flavokawain B in lab experiments is its potential as a therapeutic agent in the treatment of cancer and other diseases. It has been shown to have potent anti-cancer properties and may be a promising candidate for further development. However, one limitation is the potential toxicity of flavokawain B, as it has been shown to have hepatotoxic effects in animal studies. Additionally, the availability of flavokawain B may be limited due to its extraction from the kava plant, which is regulated in some countries.
将来の方向性
There are several future directions for the study of flavokawain B. One potential direction is the development of flavokawain B as a therapeutic agent for cancer and other diseases. Further research is needed to determine the optimal dosage and delivery method for flavokawain B, as well as its potential toxicity in humans. Another direction is the study of flavokawain B as a natural product with potential applications in the food and cosmetic industries. Additionally, further research is needed to fully understand the mechanism of action of flavokawain B and its potential interactions with other drugs and compounds.
合成法
The synthesis of flavokawain B can be achieved through several methods, including chemical synthesis and extraction from the kava plant. One common method involves the extraction of kava root with ethanol, followed by purification and isolation of flavokawain B through chromatography techniques. Chemical synthesis of flavokawain B involves the reaction of appropriate precursors in the presence of a catalyst under controlled conditions.
科学的研究の応用
Flavokawain B has been the subject of numerous scientific studies in recent years, particularly in the field of cancer research. It has been shown to have anti-cancer properties, specifically in the inhibition of cancer cell growth and induction of apoptosis (programmed cell death) in various cancer cell lines. Flavokawain B has also been studied for its potential use in the treatment of other diseases, such as diabetes, inflammation, and neurological disorders.
特性
IUPAC Name |
7-[(3-chlorophenyl)methoxy]-8-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO3/c1-3-5-15-11-19(22)24-20-13(2)18(9-8-17(15)20)23-12-14-6-4-7-16(21)10-14/h4,6-11H,3,5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHXLELFUWXZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B5777088.png)
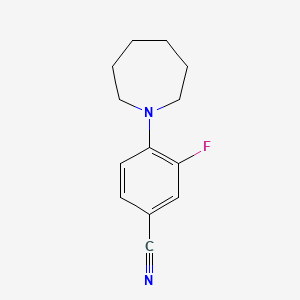

![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide](/img/structure/B5777118.png)
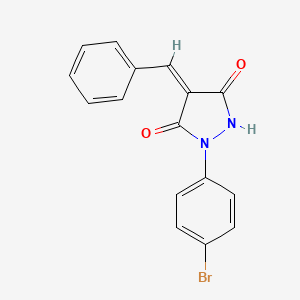
![4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5777135.png)
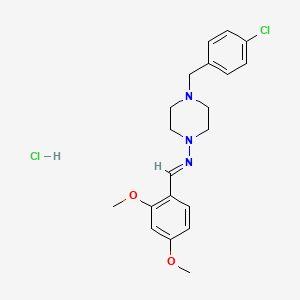
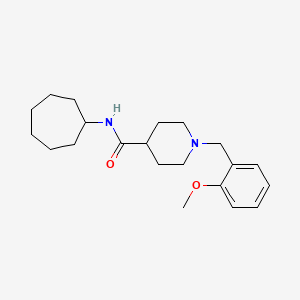
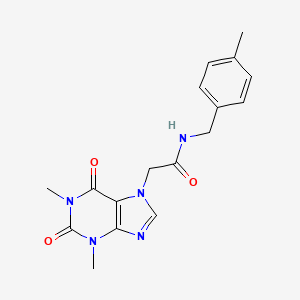
![7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B5777155.png)
![2-amino-4-[4-(dimethylamino)phenyl]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5777167.png)


![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5777183.png)